L-tryptophan beta-naphthylamide
CAS No.: 3326-63-4
VCID: VC21540479
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-tryptophan beta-naphthylamide is a derivative of the essential amino acid L-tryptophan, combined with a beta-naphthylamide group. This compound is synthesized through the formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine. It serves as a chromogenic compound and is classified as a N-(2-naphthyl)carboxamide, an amino acid amide, and a L-tryptophan derivative . Applications and UsesL-tryptophan beta-naphthylamide is utilized in various research and industrial applications due to its unique properties. Biochemical ResearchThis compound is used as a substrate in enzymatic assays to study peptidases (proteolytic enzymes). The enzyme cleaves the amide bond, allowing researchers to monitor changes in fluorescence, which is useful for probing biological systems . Additionally, it can serve as an internal standard or marker in chromatographic techniques. Pharmaceutical DevelopmentL-tryptophan beta-naphthylamide acts as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. This is partly due to its connection to serotonin production, as L-tryptophan is a precursor to serotonin . Food and Cosmetic IndustriesIn the food industry, it is used as a dietary supplement aimed at improving mood and sleep quality. In cosmetics, it is explored for its antioxidant properties, which can help protect skin from damage . Enzyme KineticsThe compound is used to study enzyme kinetics, particularly in the context of proteolytic enzymes. This involves monitoring the cleavage of the amide bond by enzymes, which can provide insights into enzyme specificity and activity . Protein FoldingL-tryptophan beta-naphthylamide can also be used to investigate protein folding processes. By incorporating fluorescent groups, researchers can track changes in protein structure over time . Table 1: Chemical Specifications of L-Tryptophan Beta-Naphthylamide
Table 2: Applications of L-Tryptophan Beta-Naphthylamide
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CAS No. | 3326-63-4 | ||||||||||||||||||||||||
Product Name | L-tryptophan beta-naphthylamide | ||||||||||||||||||||||||
Molecular Formula | C21H19N3O | ||||||||||||||||||||||||
Molecular Weight | 329.4 g/mol | ||||||||||||||||||||||||
IUPAC Name | 2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25) | ||||||||||||||||||||||||
Standard InChIKey | FVGGFBMEWGARAX-UHFFFAOYSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | ||||||||||||||||||||||||
SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | ||||||||||||||||||||||||
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | ||||||||||||||||||||||||
PubChem Compound | 102979 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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